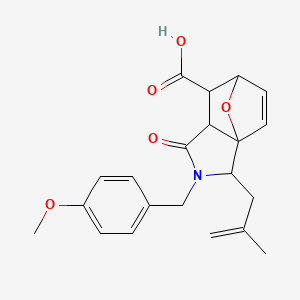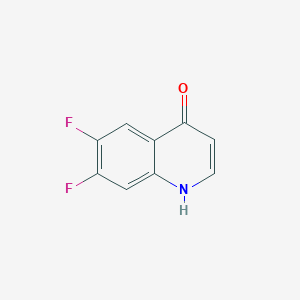![molecular formula C17H13N3O B11075540 12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene](/img/structure/B11075540.png)
12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene” (phew, let’s call it “OTTO” for brevity) is a complex heterocyclic compound. Its structure combines a bicyclic core with an oxygen atom and a triazapentacyclic ring system. OTTO belongs to the azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa family, which makes it intriguing due to its unique arrangement of atoms.
Preparation Methods
Synthetic Routes:
Cycloaddition Reactions: OTTO can be synthesized through cycloaddition reactions involving suitable precursors. For example, a Diels-Alder reaction between a diene and a dienophile could form the bicyclic core.
Ring Expansion: Starting from smaller cyclic compounds, a ring expansion strategy can lead to the triazapentacyclic system.
Cascade Reactions: Multistep cascade reactions can assemble the entire structure in a controlled manner.
Reaction Conditions:
- High temperatures and specific catalysts are often necessary.
- Solvents like dichloromethane or tetrahydrofuran facilitate reactions.
Industrial Production:
- Industrial-scale synthesis may involve continuous flow processes or batch reactions.
- Optimization for yield, purity, and safety is crucial.
Chemical Reactions Analysis
OTTO undergoes various reactions:
Oxidation: OTTO’s oxygen atom makes it susceptible to oxidation.
Reduction: Reduction can modify its reactivity.
Substitution: Nucleophilic substitution reactions can occur at specific positions.
Common Reagents: Examples include strong acids, bases, and transition metal catalysts.
Major Products: These depend on reaction conditions but may involve ring-opening or functionalization.
Scientific Research Applications
OTTO’s versatility extends across disciplines:
Chemistry: As a complex scaffold, it’s useful for designing new ligands or catalysts.
Biology: OTTO derivatives could interact with biomolecules (e.g., proteins, DNA).
Medicine: Investigate its potential as an anticancer agent or enzyme inhibitor.
Industry: OTTO-inspired materials (e.g., polymers) may find applications.
Mechanism of Action
- OTTO’s effects likely involve interactions with cellular components (e.g., proteins, nucleic acids).
- Molecular targets could include enzymes, receptors, or structural elements.
- Pathways affected might include cell signaling, gene expression, or metabolism.
Comparison with Similar Compounds
- OTTO’s uniqueness lies in its hybrid structure, combining oxygen and nitrogen heterocycles.
- Similar Compounds: Explore related azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa derivatives (if any).
Properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene |
InChI |
InChI=1S/C17H13N3O/c1-2-8-13-12(7-1)18-16-17(19-13)21-14-9-3-5-11-6-4-10-20(16)15(11)14/h1-3,5,7-9H,4,6,10H2 |
InChI Key |
BDFCSJGJKUTLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)OC4=NC5=CC=CC=C5N=C4N3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B11075459.png)
![Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11075463.png)

![4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11075471.png)
![3-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11075472.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11075481.png)

![6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid](/img/structure/B11075489.png)

![(3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone](/img/structure/B11075499.png)

![(5E)-1-(4-methoxyphenyl)-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11075526.png)
![Methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B11075534.png)
![4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid](/img/structure/B11075539.png)
